N-(4-溴苯基)-4-肼基-4-氧代丁酰胺

描述

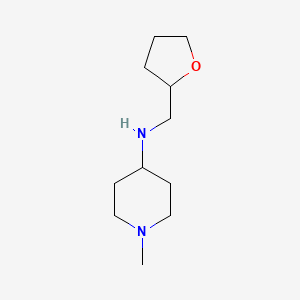

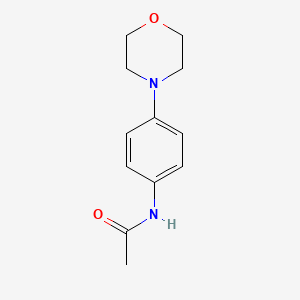

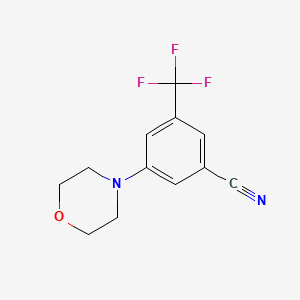

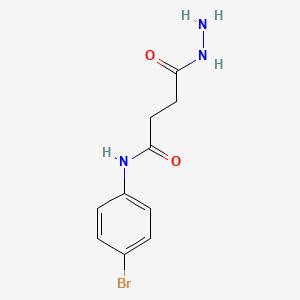

The compound "N-(4-bromophenyl)-4-hydrazino-4-oxobutanamide" is a derivative that falls within the broader category of antipyrine-like compounds and hydrazino-diones, which have been the subject of various studies due to their interesting chemical properties and potential applications. These compounds are characterized by the presence of a 4-bromophenyl group and a hydrazino moiety attached to a butanamide backbone.

Synthesis Analysis

The synthesis of related antipyrine derivatives has been reported, where compounds such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide have been synthesized in good yields and characterized spectroscopically . Similarly, the synthesis of N-Bromo-N-phenylhydrazono-1-phenylaminobutan-1,3-diones has been explored, which shares a structural motif with the compound . Another related synthesis involves a copper-catalyzed cross-coupling reaction to produce a surfactant containing a 4-bromophenyl group . Additionally, the reaction of 4-bromobenzoyl hydrazine with arylaldehydes followed by cyclodehydration with propanoic anhydride has been used to synthesize 2-aryl-3-N-propanoyl-5-(4-bromophenyl)-1,3,4-oxadiazolines .

Molecular Structure Analysis

The molecular structure of antipyrine derivatives has been characterized using X-ray crystallography, revealing that they crystallize in the monoclinic P21/c space group and their packing is stabilized by hydrogen bonds and π-interactions . These structural analyses are crucial for understanding the molecular geometry and potential reactive sites of the compound "N-(4-bromophenyl)-4-hydrazino-4-oxobutanamide".

Chemical Reactions Analysis

The electrochemical behavior of compounds similar to "N-(4-bromophenyl)-4-hydrazino-4-oxobutanamide" has been studied, showing that they undergo reduction processes involving the hydrazono group and cleavage of the C-NH2 bond . These studies provide insights into the reactivity and potential mechanisms of action for such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated using various spectroscopic methods, including FTIR, NMR, and mass spectrometry . These methods are essential for confirming the structure of synthesized compounds and for understanding their behavior in different environments, such as their ability to form premicellar aggregations as observed in surfactants .

科学研究应用

高选择性共轭加成反应

4-氧代丁烯酰胺(包括与 N-(4-溴苯基)-4-肼基-4-氧代丁酰胺类似的化合物)的共轭加成反应在与芳基硼酸的铑催化反应中表现出高区域选择性和对映选择性。该过程在空间位阻大的 P-手性二膦的帮助下,可以将氧代丁酰胺转化为具有进一步选择性衍生化潜力的产物,突出了合成有机化学中的多功能方法 (Zigterman 等人,2007).

杂环化合物的合成

对相关化合物 4-(4-溴苯基)-4-氧代丁-2-烯酸的效用研究,导致了新型杂环化合物的开发,例如酰基丙烯酸、哒嗪酮和呋喃酮衍生物。这些发现强调了该化合物作为具有潜在抗菌活性的各种杂环骨架前体的多功能性,展示了合成化学和药理学的交叉 (El-Hashash 等人,2015).

溴代酚衍生物的抗癌活性

一种新型的溴代酚衍生物,对人肺癌细胞系表现出显着的抗癌活性,突出了 N-(4-溴苯基)-4-肼基-4-氧代丁酰胺相关化合物在治疗应用中的潜力。这项研究揭示了诸如细胞周期停滞和通过活性氧 (ROS) 介导的 PI3K/Akt 和 MAPK 信号通路诱导细胞凋亡等机制 (郭等人,2018).

衍生化以提高分析灵敏度

HTMOB 等改性吉拉德衍生化试剂的开发,用于通过电喷雾电离串联质谱分析醛和酮,代表了另一种应用。这种改性显着提高了包括 4-肼基-N,N,N-三甲基-4-氧代丁酰胺碘化物在内的化合物的分析灵敏度,促进了生物样品中酮和醛的分析 (Johnson,2007).

缓蚀

在缓蚀中探索乙酰胺衍生物,包括那些与 N-(4-溴苯基)-4-肼基-4-氧代丁酰胺在结构上相关的衍生物,证明了它们在生物应用之外的效用。此类化合物已显示出在酸性环境中保护低碳钢的有效性,突出了该化学框架在材料科学中的广泛适用性 (Shehata,2017).

作用机制

Target of Action

N-(4-bromophenyl)-4-hydrazino-4-oxobutanamide is a synthetic compound with potential antimicrobial and antiproliferative properties .

Mode of Action

Molecular docking studies have been carried out to study the binding mode of similar active compounds with their receptors . These studies can provide insights into how the compound interacts with its targets and the resulting changes.

Biochemical Pathways

Similar compounds have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species

Pharmacokinetics

The compound’s moderate aqueous solubility and low volatility, as reported for similar compounds , suggest that it may have reasonable bioavailability.

Result of Action

Similar compounds have shown promising antimicrobial activity and anticancer activity against the mcf7 cell line .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-bromophenyl)-4-hydrazino-4-oxobutanamide. For instance, similar compounds have been reported to be persistent in soil systems depending on local conditions . The compound’s stability and efficacy could also be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

安全和危害

属性

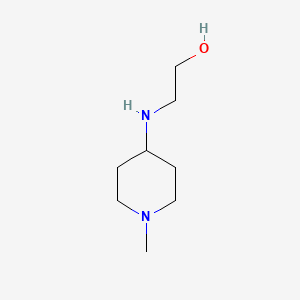

IUPAC Name |

N-(4-bromophenyl)-4-hydrazinyl-4-oxobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O2/c11-7-1-3-8(4-2-7)13-9(15)5-6-10(16)14-12/h1-4H,5-6,12H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWJAMLNVKMYNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)NN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101212100 | |

| Record name | 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-4-hydrazino-4-oxobutanamide | |

CAS RN |

443863-36-3 | |

| Record name | 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443863-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Methylthio)phenoxy]ethylamine](/img/structure/B3023103.png)